molecular formula C15H23NO B13737561 alpha-(1-(Cyclohexylamino)ethyl)benzenemethanol CAS No. 2053-42-1

alpha-(1-(Cyclohexylamino)ethyl)benzenemethanol

Cat. No.: B13737561
CAS No.: 2053-42-1
M. Wt: 233.35 g/mol
InChI Key: COMRBFIXJSJFTE-UHFFFAOYSA-N
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Description

α-(1-(Cyclohexylamino)ethyl)benzenemethanol is a chiral benzyl alcohol derivative characterized by a cyclohexylamino-substituted ethyl chain attached to the benzenemethanol core. Its structure includes a hydroxyl group at the benzylic position and a cyclohexylamino group at the β-position of the ethyl chain.

Properties

CAS No.

2053-42-1

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(cyclohexylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C15H23NO/c1-12(16-14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2,4-5,8-9,12,14-17H,3,6-7,10-11H2,1H3

InChI Key

COMRBFIXJSJFTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable precursor, such as a phenylpropanol derivative. The reaction typically occurs under controlled conditions, often involving the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of 2-(cyclohexylamino)-1-phenylpropan-1-ol may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups .

Scientific Research Applications

2-(cyclohexylamino)-1-phenylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares α-(1-(Cyclohexylamino)ethyl)benzenemethanol with structurally and functionally related compounds, focusing on substituents, molecular properties, and pharmacological relevance:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Pharmacological Notes
α-(1-(Cyclohexylamino)ethyl)benzenemethanol Cyclohexylamino (ethyl chain), -OH (benzyl) C₁₅H₂₃NO ~233.35 g/mol Not explicitly listed Potential adrenergic activity inferred from structural analogs; cyclohexyl group may enhance lipophilicity and CNS penetration .
Pseudoephedrine (α-(1-(Methylamino)ethyl)benzyl alcohol) Methylamino (ethyl chain), -OH (benzyl) C₁₀H₁₅NO 165.23 g/mol 90-82-4 Clinically used as a decongestant; stimulates α-adrenergic receptors .
Methylephedrine Hydrochloride Dimethylamino (ethyl chain), -OH (benzyl) C₁₁H₁₇NO·HCl 215.72 g/mol 54114-10-2 Longer duration of action due to dimethyl substitution; used in cough suppressants .
4-(Cyclohexylthio)-α-(1-(octylamino)ethyl)benzyl alcohol Octylamino (ethyl chain), cyclohexylthio (benzyl) C₂₃H₃₉NOS 377.63 g/mol 54789-97-8 Increased lipophilicity from octyl and cyclohexyl groups; potential antimicrobial applications .
α-Cyclohexyl-4-(1-methylpropyl)benzenemethanol Cyclohexyl (benzyl), 1-methylpropyl (benzyl) C₁₇H₂₆O 246.39 g/mol 1216136-92-3 Structural analog with dual alkyl groups; applications in organic synthesis .

Key Structural and Functional Insights:

Amino Group Variations: The cyclohexylamino substituent in the target compound confers greater steric bulk and lipophilicity compared to methylamino (pseudoephedrine) or dimethylamino (methylephedrine) groups. This may alter receptor binding kinetics and metabolic stability .

Benzene Ring Modifications :

  • Substitutions like cyclohexylthio (in 54789-97-8) or 1-methylpropyl (in 1216136-92-3) introduce steric hindrance and electronic effects, which can modulate interactions with biological targets .

Pharmacological Implications: Pseudoephedrine and methylephedrine are established adrenergic agonists, suggesting that the target compound’s aminoethyl-benzyl alcohol scaffold is critical for such activity. The cyclohexyl group may shift selectivity toward central nervous system (CNS) targets due to increased blood-brain barrier penetration .

Physicochemical Properties (Inferred from Analogs):

Property α-(1-(Cyclohexylamino)ethyl)benzenemethanol Pseudoephedrine Methylephedrine HCl
LogP ~3.1 (estimated) 1.4 1.8
Water Solubility Low High Moderate
Boiling Point ~376–400 K (analog data from ) 513 K 563 K

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